molecular formula C17H19NO4 B1212731 ent-6beta-Hydroxybuphanisine

ent-6beta-Hydroxybuphanisine

Cat. No.: B1212731
M. Wt: 301.34 g/mol
InChI Key: VCFGXYUXSWZFDE-GEMNNEOKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ent-6β-Hydroxybuphanisine is a stereoisomer of the alkaloid 6β-hydroxybuphanisine, characterized by the "ent-" prefix, which denotes its enantiomeric configuration relative to the parent compound. This compound belongs to the Amaryllidaceae alkaloid family, known for their complex bicyclic structures and diverse pharmacological activities, including acetylcholinesterase inhibition and anticancer properties . The stereochemical inversion at the 6β-hydroxy position significantly alters its biological interactions compared to non-enantiomeric analogs.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

(1R,11S,13S,15S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-11-ol

InChI

InChI=1S/C17H19NO4/c1-20-10-2-3-17-4-5-18(15(17)6-10)16(19)11-7-13-14(8-12(11)17)22-9-21-13/h2-3,7-8,10,15-16,19H,4-6,9H2,1H3/t10-,15+,16+,17+/m1/s1

InChI Key

VCFGXYUXSWZFDE-GEMNNEOKSA-N

SMILES

COC1CC2C3(CCN2C(C4=CC5=C(C=C43)OCO5)O)C=C1

Isomeric SMILES

CO[C@H]1C[C@H]2[C@]3(CCN2[C@H](C4=CC5=C(C=C43)OCO5)O)C=C1

Canonical SMILES

COC1CC2C3(CCN2C(C4=CC5=C(C=C43)OCO5)O)C=C1

Synonyms

ent-6-hydroxy-buphanisine
ent-6-hydroxybuphanisine
ent-6alpha-hydroxybuphanisine
ent-6beta-hydroxybuphanisine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between ent-6β-Hydroxybuphanisine and its analogs:

Compound Core Structure Key Functional Groups Stereochemistry Reported Bioactivity
ent-6β-Hydroxybuphanisine Bicyclic isoquinoline 6β-hydroxy, ent-configuration Enantiomeric (mirror image) Limited data; inferred AChE inhibition
6β-Hydroxybuphanisine Bicyclic isoquinoline 6β-hydroxy Natural (non-enantiomeric) Anticholinesterase, anticancer
Galanthamine Tricyclic isoquinoline 6β-hydroxy, tertiary amine Natural configuration FDA-approved Alzheimer’s treatment
Lycorine Phenanthridine core 1,2-methylenedioxy group Natural configuration Antiviral, antiproliferative

Key Findings:

Stereochemical Impact : The "ent-" configuration in ent-6β-Hydroxybuphanisine likely reduces its binding affinity to acetylcholinesterase compared to 6β-hydroxybuphanisine, as enantiomeric forms often exhibit altered target interactions .

Structural Complexity : Unlike galanthamine, which has a tricyclic framework enhancing metabolic stability, ent-6β-Hydroxybuphanisine’s bicyclic structure may limit its pharmacokinetic profile.

Bioactivity Gaps : While lycorine and galanthamine have well-documented mechanisms, ent-6β-Hydroxybuphanisine’s bioactivity remains speculative due to insufficient experimental validation .

Methodological Considerations for Comparative Studies

Per guidelines in Carbohydrate Research (2009), rigorous characterization of ent-6β-Hydroxybuphanisine and its analogs is critical for valid comparisons:

  • Stereochemical Confirmation : Techniques like X-ray crystallography or chiral HPLC are essential to verify the "ent-" configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-6beta-Hydroxybuphanisine
Reactant of Route 2
ent-6beta-Hydroxybuphanisine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.